molecular formula C12H24CoO14 B044269 Cobalt(II) gluconate hydrate CAS No. 71957-08-9

Cobalt(II) gluconate hydrate

Cat. No.: B044269
CAS No.: 71957-08-9
M. Wt: 451.24 g/mol
InChI Key: KLNIVNDBTBHKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cobalt(II) gluconate hydrate is an organometallic compound with the chemical formula C₁₂H₂₂CoO₁₄·xH₂O. It is a cobalt salt of gluconic acid and is commonly used in various scientific and industrial applications. The compound is known for its distinctive properties, including its ability to form complexes with other molecules, making it valuable in research and industrial processes .

Scientific Research Applications

Cobalt(II) gluconate hydrate has a wide range of applications in scientific research, including:

Safety and Hazards

Cobalt(II) gluconate hydrate is toxic if swallowed and harmful if inhaled . It may cause an allergic skin reaction . In case of contact, immediately flush eyes with plenty of water for at least 15 minutes. If skin irritation persists, call a physician .

Future Directions

Cobalt(II) gluconate hydrate is provided to early discovery researchers as part of a collection of unique chemicals . Its future applications could be influenced by advancements in these research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt(II) gluconate hydrate can be synthesized by reacting cobalt carbonate or cobalt hydroxide with gluconic acid. The reaction typically occurs in an aqueous solution at elevated temperatures ranging from 70°C to 100°C. The resulting solution is then crystallized, dried, and crushed to obtain the final product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting cobalt sulfate with sodium gluconate in an aqueous medium. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The mixture is then filtered, and the filtrate is evaporated to obtain the crystalline form of this compound .

Chemical Reactions Analysis

Types of Reactions: Cobalt(II) gluconate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

{ "Design of Synthesis Pathway": "The synthesis pathway for Cobalt(II) gluconate hydrate involves the reaction of Cobalt(II) hydroxide with gluconic acid in the presence of water to form the desired compound.", "Starting Materials": [ "Cobalt(II) hydroxide", "Gluconic acid", "Water" ], "Reaction": [ "Add Cobalt(II) hydroxide to a reaction vessel", "Add water to the reaction vessel to form a slurry", "Heat the slurry to 70-80°C with stirring", "Slowly add gluconic acid to the slurry while stirring", "Continue stirring and heating for 1-2 hours until a clear solution is obtained", "Allow the solution to cool to room temperature", "Filter the solution to remove any impurities", "Evaporate the solvent to obtain the solid Cobalt(II) gluconate hydrate" ] }

CAS No.

71957-08-9

Molecular Formula

C12H24CoO14

Molecular Weight

451.24 g/mol

IUPAC Name

cobalt;2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/2C6H12O7.Co/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);

InChI Key

KLNIVNDBTBHKQF-UHFFFAOYSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Co]

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O.[Co+2]

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Co]

71957-08-9

Pictograms

Irritant

Synonyms

D-Gluconic Acid Cobalt Complex;  Cobalt(2+) Gluconate;  Cobalt(II) Gluconate;  bis(D-Gluconato-O1,O2)-(T-4)-cobalt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cobalt(II) gluconate hydrate
Reactant of Route 2
Cobalt(II) gluconate hydrate
Reactant of Route 3
Cobalt(II) gluconate hydrate
Reactant of Route 4
Cobalt(II) gluconate hydrate
Reactant of Route 5
Cobalt(II) gluconate hydrate
Reactant of Route 6
Cobalt(II) gluconate hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.